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Compound of Interest

Compound Name: RSH-7

Cat. No.: B10857261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the RSH-7 kinase

inhibitor with other relevant kinase inhibitors. The information is intended for researchers,

scientists, and drug development professionals to make informed decisions regarding the

selection and application of these compounds in their studies.

Introduction to RSH-7
RSH-7 is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase

3 (FLT3), with IC50 values of 47 nM and 12 nM, respectively.[1][2][3] Its mechanism of action

involves the induction of apoptosis and the downregulation of BTK and FLT3 signaling

pathways.[1][3] While a comprehensive kinome scan profile for RSH-7 is not publicly available,

its high potency against BTK and FLT3 makes it a significant compound for research in

hematological malignancies and other diseases where these kinases are implicated.

Comparative Cross-Reactivity Profile
To provide a context for the selectivity of RSH-7, this section compares its known inhibitory

activity with that of other well-characterized BTK and FLT3 inhibitors. The data presented below

is derived from various sources, including KINOMEscan™ profiling and biochemical assays.
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Table 1: Comparison of IC50 Values for BTK and FLT3
Inhibitors

Inhibitor BTK IC50 (nM) FLT3 IC50 (nM)

Other Notable Off-
Target Kinases
(Inhibition >65% at
1 µM)

RSH-7 47[1][2][3] 12[1][2][3]
Data not publicly

available

Ibrutinib 0.5 - 5.1 >1000

EGFR, TEC, ITK,

BMX, ERBB2,

ERBB4, JAK3, BLK[3]

[4][5]

Acalabrutinib 3.2 - 5.1 >1000

Minimal off-target

binding observed at

1µM[3][4]

Zanubrutinib <1 >1000

Greater selectivity for

BTK over other TEC

and EGFR family

kinases compared to

ibrutinib[2]

Tirabrutinib 2.1 - 6.8 >1000
Highly selective for

BTK[6]

Sorafenib - 58[7]
VEGFR, PDGFR, KIT,

RAF-1[7]

Quizartinib - 0.38 - 1.3[7] KIT, PDGFR, RET

Gilteritinib - 0.29 AXL, ALK, LTK

Experimental Protocols
The following section details a standardized methodology for determining the cross-reactivity

profile of kinase inhibitors, based on the widely used KINOMEscan™ platform.
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KINOMEscan™ Competition Binding Assay Protocol
This assay quantitatively measures the binding of a test compound to a large panel of human

kinases.

Principle: The assay is based on a competition binding format. A test compound is incubated

with a specific kinase that is tagged with a unique DNA identifier. This mixture is then added to

an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will

prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the

immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower

amount of bound kinase indicates a stronger interaction between the test compound and the

kinase.

Experimental Workflow:

Compound Preparation: The test compound (e.g., RSH-7) is serially diluted in DMSO to

create a range of concentrations for testing.

Assay Plate Preparation: The diluted compound or DMSO (as a vehicle control) is added to

the wells of a microplate.

Kinase Addition: A specific DNA-tagged kinase from the panel is added to each well

containing the compound.

Incubation: The plate is incubated to allow the compound to interact with the kinase.

Competition Binding: The compound-kinase mixture is transferred to a plate containing an

immobilized, active-site directed ligand. The plate is incubated to allow for competition

binding.

Washing: Unbound kinase is removed by washing the plate.

Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is

quantified using qPCR.

Data Analysis: The amount of bound kinase in the presence of the test compound is

compared to the amount bound in the control (DMSO) wells. The results are typically
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expressed as a percentage of control or converted to a dissociation constant (Kd) to

determine the binding affinity.

Visualizing Kinase Signaling and Experimental
Workflows
Signaling Pathway of BTK and FLT3
The following diagram illustrates the central role of BTK and FLT3 in their respective signaling

pathways, which are the primary targets of the RSH-7 inhibitor.
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Caption: Simplified signaling pathways of BTK and FLT3, the primary targets of RSH-7.
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Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines the general workflow for assessing the cross-reactivity of a

kinase inhibitor using a competition binding assay.
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Caption: General experimental workflow for determining kinase inhibitor cross-reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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